molecular formula C14H9FN2O2 B184654 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-95-9

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B184654
CAS No.: 133427-95-9
M. Wt: 256.23 g/mol
InChI Key: XTLKFWWBAZNJJT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 8-position.

Mechanism of Action

Target of Action

The primary targets of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” are currently unknown

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of 2-aminopyridine with a fluorinated benzaldehyde, followed by cyclization and oxidation steps. Common synthetic strategies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H9FN2O2
  • Molecular Weight : 256.23 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
  • CAS Number : 133427-95-9

The compound features a unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the fluorophenyl group enhances its pharmacological properties, making it an attractive candidate for drug design.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A specific study highlighted the compound's ability to modulate signaling pathways associated with cancer proliferation and survival .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into neuroprotective effects suggest that imidazo[1,2-a]pyridine derivatives may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under stress conditions .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to enhance yield and purity:

  • Condensation Reactions : Utilizing starting materials such as 4-fluorobenzaldehyde and imidazole derivatives.
  • Cyclization Methods : Employing cyclization techniques under acidic or basic conditions to form the imidazo[1,2-a]pyridine structure.

These methods not only facilitate the production of the target compound but also allow for the exploration of structural modifications that can enhance biological activity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis induction.
Antimicrobial EffectsShowed effectiveness against multiple bacterial strains with membrane-disrupting action.
NeuroprotectionIndicated potential protective effects in neuronal cells against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities. This compound, characterized by an imidazo[1,2-a]pyridine core with a fluorophenyl group and a carboxylic acid moiety, is being investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H9FN2O2
  • CAS Number : 133427-95-9

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal properties. For instance, they have been effective against various strains of bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, in vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation in human cancer cells .
  • Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Although the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific biological targets that modulate cellular pathways involved in disease processes. This interaction may involve binding to enzymes or receptors relevant to the therapeutic effects observed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances lipophilicity and stability, which may improve bioavailability and interaction with biological targets .
  • Carboxylic Acid Group : This functional group is essential for the compound's solubility and potential interactions with biological macromolecules.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study reported that imidazo[1,2-a]pyridine derivatives exhibited varying degrees of cytotoxicity against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of these derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Anti-inflammatory Studies : Research focusing on the anti-inflammatory properties revealed that certain derivatives effectively inhibited COX-2 activity, a key enzyme involved in inflammation. The IC50 values were comparable to established anti-inflammatory drugs .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
AnticancerA549 (Lung Cancer)193.93
AntimicrobialS. aureus15.00
Anti-inflammatoryCOX-2 Inhibition0.04

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKFWWBAZNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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